Menadiol dipropionate

Description

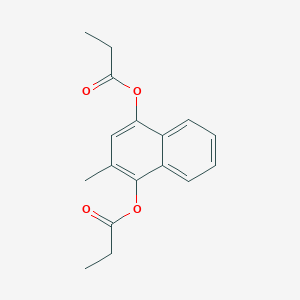

Structure

3D Structure

Properties

CAS No. |

63019-16-9 |

|---|---|

Molecular Formula |

C17H18O4 |

Molecular Weight |

286.32 g/mol |

IUPAC Name |

(3-methyl-4-propanoyloxynaphthalen-1-yl) propanoate |

InChI |

InChI=1S/C17H18O4/c1-4-15(18)20-14-10-11(3)17(21-16(19)5-2)13-9-7-6-8-12(13)14/h6-10H,4-5H2,1-3H3 |

InChI Key |

CFVWAZUILCCFKU-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)OC1=CC(=C(C2=CC=CC=C21)OC(=O)CC)C |

Origin of Product |

United States |

Molecular Reactivity and Biochemical Transformations of Menadiol Dipropionate

Redox Cycling Mechanisms Involving Menadiol (B113456)/Menadione (B1676200)

The biological activity of menadiol and its oxidized form, menadione (vitamin K3), is intrinsically linked to their ability to undergo redox cycling. This process involves the sequential reduction and oxidation of the quinone structure, which can have significant cellular consequences. The cycle comprises one-electron and two-electron reduction pathways that dictate the generation of reactive intermediates and the ultimate metabolic fate of the compound mdpi.comnih.gov.

One-Electron Reduction to Semiquinone Intermediates

Menadione can accept a single electron, a process often catalyzed by flavoenzymes such as NADPH-cytochrome P450 reductase, to form a highly reactive semiquinone radical patsnap.comwikipedia.org. This univalent reduction pathway is a critical step in the redox cycle patsnap.com. The resulting semiquinone intermediate (MK•−) is unstable and can readily transfer its electron to molecular oxygen, regenerating the parent quinone (menadione) and producing a superoxide (B77818) anion radical (O2•−) mdpi.comwikipedia.orgglpbio.comnoaa.govnih.gov. This futile cycle of one-electron reduction and subsequent auto-oxidation establishes a process that can lead to significant oxidative stress within the cell patsnap.comresearchgate.net.

Two-Electron Reduction Leading to Hydroquinone (B1673460) Formation

In a contrasting pathway, menadione can undergo a direct two-electron reduction, bypassing the formation of the reactive semiquinone intermediate noaa.gov. This reaction is primarily catalyzed by NAD(P)H:quinone oxidoreductase 1 (NQO1), also known as DT-diaphorase patsnap.comresearchgate.netresearchgate.net. The product of this reduction is the stable hydroquinone, menadiol (2-methyl-1,4-naphthalenediol). This two-electron reduction is generally considered a detoxification pathway because it converts the reactive quinone into a more stable form that can be further metabolized for excretion, thereby preventing the generation of reactive oxygen species associated with one-electron redox cycling researchgate.net.

| Pathway | Key Enzyme | Intermediate/Product | Cellular Consequence |

|---|---|---|---|

| One-Electron Reduction | NADPH-Cytochrome P450 Reductase | Semiquinone Radical | Generates Reactive Oxygen Species (ROS) |

| Two-Electron Reduction | NQO1 (DT-Diaphorase) | Hydroquinone (Menadiol) | Detoxification; prevents ROS generation researchgate.net |

Reactive Oxygen Species Generation via Redox Cycling in In Vitro Systems

The one-electron reduction pathway is a significant source of reactive oxygen species (ROS) in in vitro systems. The semiquinone radical formed during this process readily reacts with molecular oxygen to generate the superoxide anion mdpi.comnih.govwikipedia.org. Superoxide can then dismutate to form hydrogen peroxide (H2O2), another reactive species wikipedia.org. This continuous production of ROS through redox cycling can overwhelm cellular antioxidant defenses, leading to oxidative stress, which is characterized by damage to lipids, proteins, and DNA researchgate.net. Studies have demonstrated that menadione's ability to generate ROS is consistent with its redox cycling activity and can be mitigated by antioxidants. The generation of ROS is a key mechanism behind the cytotoxic effects observed with menadione in various cell culture models.

Enzymatic Conversion Pathways (In Vitro and Mechanistic Studies)

For menadiol dipropionate to become metabolically active, it must first undergo enzymatic conversion. This process begins with the hydrolysis of its ester groups to release menadiol, which can then enter the redox cycle and be acted upon by other metabolic enzymes.

Hydrolytic Conversion of this compound to Menadiol

This compound is a prodrug that is converted into its active form, menadiol, within the body. This conversion is achieved through hydrolysis, a chemical reaction where water is used to break down the ester bonds of the dipropionate molecule. While specific enzymatic pathways for this compound are not extensively detailed in the provided literature, the process is analogous to the hydrolysis of similar compounds like menadiol diacetate researchgate.net. This hydrolytic step is crucial as it releases menadiol, the hydroquinone form, which is then available to participate in the essential biochemical pathways of vitamin K metabolism researchgate.net.

Role of Quinone Oxidoreductase Enzymes (e.g., NQO1) in Menadiol/Menadione Metabolism

Quinone oxidoreductases, particularly NQO1, play a central role in the metabolism of menadione. NQO1 is a flavoprotein that catalyzes the two-electron reduction of quinones to hydroquinones, using NADH or NADPH as electron donors researchgate.net. By converting menadione directly to the more stable menadiol, NQO1 effectively shunts the compound away from the one-electron reduction pathway, thus preventing the formation of the semiquinone radical and subsequent ROS generation researchgate.net. This function positions NQO1 as a critical protective enzyme against quinone-induced oxidative stress and toxicity. The efficiency of this detoxification is dependent on the stability of the resulting hydroquinone; in the case of menadiol, it is stable enough to be conjugated by phase II enzymes for excretion researchgate.net. Inhibition of NQO1 can lead to increased one-electron reduction of menadione, resulting in enhanced ROS production and potentiation of its cytotoxic effects.

| Enzyme | Reaction Catalyzed | Primary Function |

|---|---|---|

| NADPH-Cytochrome P450 Reductase | One-electron reduction of Menadione | Forms semiquinone radical, initiates ROS production wikipedia.orgresearchgate.net |

| NQO1 (DT-Diaphorase) | Two-electron reduction of Menadione | Detoxification by forming stable Menadiol researchgate.net |

Interaction of Menadiol Diphosphate (B83284) with Non-Specific Alkaline Phosphatase as a Substrate

Menadiol diphosphate has been identified as a novel substrate for non-specific alkaline phosphatase, an enzyme crucial in various physiological processes, including bone mineralization and the regulation of cellular signaling pathways. nih.govnih.govmdpi.com Research has demonstrated that menadiol diphosphate can be effectively utilized in histochemical and immunohistochemical analyses to detect alkaline phosphatase activity. nih.gov

The enzymatic reaction involves the hydrolysis of the phosphate (B84403) groups from menadiol diphosphate by alkaline phosphatase, which releases menadiol. nih.gov The liberated menadiol can then be assayed through several methods, such as its reduction of tetrazolium salts like nitro-blue tetrazolium (NBT), coupling with diazonium salts, or by trapping the released phosphate with metal ions. nih.gov

Studies have shown that the method utilizing NBT with menadiol diphosphate is superior in sensitivity and localization of the stain compared to other existing methods. nih.gov This technique provides a more precise and quantifiable measure of enzyme activity, which is particularly beneficial for both qualitative and semi-quantitative histochemistry. nih.gov The kinetics of this reaction are reported to be more favorable, especially when using NBT, allowing for minimal incubation times. nih.gov

| Detection Method | Principle | Suitability |

|---|---|---|

| Nitro-blue tetrazolium (NBT) | Reduction of tetrazolium salt by menadiol | Excellent for qualitative and semi-quantitative histochemistry and immunohistochemistry nih.gov |

| Diazonium salts (e.g., Fast Blue BB, Fast Blue VB) | Coupling with menadiol | Satisfactory results nih.gov |

| Metal ion trapping (e.g., Ce³⁺, Ca²⁺) | Trapping of the released phosphate group | Ce³⁺ ions yielded better results than Ca²⁺ ions nih.gov |

Intermolecular Interactions and Electron Donor Activity (In Vitro Studies)

The reduced form, menadiol, participates in significant intermolecular interactions, particularly as an electron donor in mitochondrial systems.

In vitro studies using submitochondrial particles have established menadiol's role as an effective electron donor for reversed oxidative phosphorylation. nih.gov This process involves the reversal of the normal electron flow in the electron transport chain, leading to the reduction of NAD+ to NADH, driven by the hydrolysis of ATP. nih.gov Menadiol provides the necessary electrons to fuel this energy-dependent pathway. The efficiency of menadiol as an electron donor in this context has been a key aspect of mitochondrial bioenergetics research. nih.gov

The molecular interactions of menadiol and its derivatives are fundamental to their biological activities. The redox cycling ability of the menadione/menadiol couple allows for interaction with various biomolecules. nih.gov These interactions are often initiated by the nucleophilic attack on the 1,4-naphthoquinone (B94277) structure of menadione, leading to the generation of reactive oxygen species (ROS). nih.gov The study of these molecular interactions is crucial for understanding the broader biochemical and physiological effects of these compounds. Computational methods, such as Density Functional Theory (DFT), are employed to analyze the interactions between molecules like menadiol and other compounds in a biological setting, providing insights into their behavior and stability. mdpi.com

Analytical Methodologies for Detection and Quantification in Research

Chromatographic Techniques for Menadiol (B113456) Dipropionate and its Metabolites

Chromatography is a cornerstone for the separation and analysis of menadiol dipropionate's metabolic products due to its high resolution and sensitivity. unl.edunih.gov Techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are widely employed, often coupled with various detection methods to suit the specific analytical challenge. unl.eduresearchgate.net

HPLC is a robust and extensively used technique for the quantitative determination of menadione (B1676200) and its related forms, such as menadione sodium bisulfite (MSB), in pharmaceutical preparations and biological samples. nih.govbrieflands.com Various HPLC methods have been developed, utilizing different stationary phases and detection systems to achieve optimal separation and sensitivity.

Commonly, reversed-phase columns like C8 or C30 are used. nih.govnih.gov For instance, one method for urinary menadione uses a C30 column with a mobile phase of 95% methanol (B129727) and 5% deionized water, coupled with post-column zinc reduction and fluorescence detection for enhanced sensitivity. nih.govnih.govusda.gov Another approach for determining MSB in injectable solutions employs a zwitterionic hydrophilic interaction liquid chromatography (ZIC-HILIC) column with an isocratic mobile phase of ammonium (B1175870) acetate (B1210297) and acetonitrile, with detection at 261 nm using a photodiode array detector. nih.govsemanticscholar.orgresearchgate.net The choice of detector is critical; while UV detection at wavelengths like 230 nm or 330 nm is common, fluorescence detection is noted to be more sensitive and specific for vitamin K compounds. nih.govnih.gov

| Analyte | Column Type | Mobile Phase | Detection Method | Lower Limit of Quantification (LLOQ) | Reference |

|---|---|---|---|---|---|

| Menadione (in urine) | C30 | 95% Methanol, 5% DI H2O | Fluorescence (with post-column zinc reduction) | 0.3 pmole/mL | nih.govnih.govresearchgate.net |

| Menadione Sodium Bisulfite (MSB) | Reversed-Phase C8 | Methanol and Water (gradient) | Diode Array Detector (DAD) at 230 nm | 0.015 µg/mL | nih.gov |

| Menadione (from MSB) | Reversed-Phase C8 | Methanol and Water (gradient) | Diode Array Detector (DAD) at 330 nm | 0.015 µg/mL | nih.gov |

| Menadione Sodium Bisulfite (MSB) | ZIC-HILIC | 200mM Ammonium Acetate and Acetonitrile (20:80, v/v) | Photodiode Array (PDA) at 261 nm | Not Specified | nih.govsemanticscholar.orgresearchgate.net |

For higher sensitivity and selectivity, particularly in complex biological matrices like human plasma, LC-MS/MS is the method of choice. nih.govresearchgate.netddtjournal.com A significant challenge in analyzing menadione is its lack of a side chain, which makes it unlikely to produce stable fragments suitable for standard Multiple Reaction Monitoring (MRM). researchgate.net To overcome this, two primary strategies are employed: chemical derivatization and specialized mass spectrometry techniques.

Chemical derivatization involves modifying the menadione molecule to improve its ionization efficiency and create a product suitable for MS/MS detection. nih.gov One successful method involves reacting menadione with 3-mercaptopropionic acid, which allows for a 33-fold increase in sensitivity, achieving a low limit of quantification of 0.03 ng/mL in human plasma. nih.gov Another approach uses cysteamine (B1669678) as a derivatizing agent. researchgate.net

Alternatively, a "pseudo MRM" technique can be used where both the first and third quadrupoles in the mass spectrometer are set to monitor the same molecular ion. researchgate.netnih.gov This approach avoids the need for fragmentation and has been successfully applied to determine menadione in urine, plasma, and cell culture media, with detection limits as low as 40 pg. researchgate.netnih.gov

Advanced Sample Preparation and Derivatization Strategies for Enhanced Analytical Sensitivity

Effective sample preparation is a critical step to remove interferences, concentrate the analyte, and ensure the reliability and sensitivity of the subsequent analysis. mdpi.com For menadione and its metabolites, preparation often involves hydrolysis, extraction, and sometimes derivatization.

In biological samples like urine, menadione often exists as conjugates. nih.govusda.gov Therefore, a common sample preparation step is the hydrolysis of these conjugates to release free menadione, followed by an oxidation step to convert any released menadiol back to menadione for measurement. nih.govnih.govresearchgate.net For formulations containing menadione sodium bisulfite, sample preparation may involve pH manipulation to convert the water-soluble salt into menadione, which can then be partitioned into a nonpolar solvent like n-hexane for extraction. nih.goveurofins.com

Derivatization is a key strategy used specifically to enhance the detectability of menadione in LC-MS/MS analysis. ddtjournal.com Because native menadione is difficult to ionize efficiently, it is often chemically modified to produce a new compound with properties more suitable for mass spectrometry. researchgate.netyoutube.com Reagents containing thiol groups, such as 3-mercaptopropionic acid or cysteamine, are reacted with menadione via a Michael addition reaction. nih.govresearchgate.net This process not only improves ionization but also allows for sensitive detection and quantification in complex biological fluids. nih.govresearchgate.net

Spectroscopic Methods for Structural Characterization and Confirmation

While chromatographic methods are ideal for separation and quantification, spectroscopic techniques are indispensable for the initial structural elucidation and confirmation of compounds like this compound and its metabolites. eurekaselect.com These methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), provide detailed information about a molecule's structure. eurekaselect.commdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR are primary tools for determining the precise molecular structure, confirming the arrangement of atoms and functional groups within the molecule. eurekaselect.comscispace.com

Infrared (IR) Spectroscopy : This technique is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. eurekaselect.com

Mass Spectrometry (MS) : MS provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for both identification and structural confirmation. eurekaselect.com

UV-Visible Spectroscopy : This method can be used for quantification by measuring the absorbance of light at a specific wavelength. researchgate.net For menadione and its derivatives, UV detection is often employed in HPLC systems, with characteristic absorbance maxima used for quantification. nih.govbrieflands.com

Hyphenated techniques, such as GC-MS and LC-NMR, combine the separation power of chromatography with the detailed structural information from spectroscopy, enabling simultaneous isolation and characterization of compounds from complex mixtures. eurekaselect.com

Validation of Analytical Methodologies for Research Applications

For research applications, it is imperative that analytical methods are thoroughly validated to ensure they are reliable, accurate, and reproducible. Method validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH) or the United States Pharmacopeia (USP). nih.govresearchgate.net The key parameters assessed during validation include:

Specificity/Selectivity : The ability of the method to unequivocally assess the analyte in the presence of other components, such as excipients or degradation products. nih.govsci-hub.se

Linearity : The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. nih.govsci-hub.se Correlation coefficients (R²) are typically expected to be very high, such as 0.999. nih.govresearchgate.net

Accuracy : The closeness of the test results obtained by the method to the true value, often assessed through recovery studies. nih.govbrieflands.comsci-hub.se

Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes:

Repeatability (Intra-day precision): Precision over a short interval with the same analyst and equipment. nih.govnih.gov

Intermediate Precision (Inter-day precision): Variation within the same laboratory but on different days or with different analysts or equipment. nih.gov

Limit of Detection (LOD) : The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.govbrieflands.comsci-hub.se

Limit of Quantification (LOQ) : The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.govbrieflands.comsci-hub.se

Robustness : A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. nih.gov

| Validation Parameter | Description | Common Acceptance Criteria |

|---|---|---|

| Specificity | Ensures the signal is from the analyte of interest. | Peak purity index > 0.990; No interference from placebo/blanks. researchgate.net |

| Linearity | Proportional relationship between signal and concentration. | Correlation coefficient (R²) ≥ 0.999. nih.govresearchgate.net |

| Accuracy | Closeness to the true value. | Recovery typically within 98-102%. |

| Precision | Agreement between repeated measurements. | Relative Standard Deviation (RSD) ≤ 2.0%. nih.gov |

| LOD/LOQ | Lowest concentration detectable/quantifiable. | Determined by signal-to-noise ratio or standard deviation of the response. |

| Robustness | Stability against small method variations. | RSD of results remains within acceptable limits after minor changes. |

Structure Activity Relationship Studies and Molecular Design Principles

Impact of Esterification on the Biochemical Activity and Conversion of Menadiol (B113456) Dipropionate

Menadiol dipropionate is a synthetic derivative of menadiol, which is a reduced form of menadione (B1676200) (Vitamin K3). The defining structural feature of this compound is the esterification of the hydroxyl groups of menadiol with propionyl groups. This chemical modification has a profound impact on the compound's stability, delivery, and biochemical activity.

Esterification serves as a common strategy to create prodrugs, which are inactive or less active compounds that are converted into their active form within the body. In the case of this compound, the ester linkages are susceptible to hydrolysis by esterase enzymes present in the blood and tissues. This enzymatic cleavage releases the active metabolite, menadiol.

The primary advantages of esterification for menadiol include:

Enhanced Stability: The ester groups protect the reactive hydroxyl groups of menadiol from oxidation, increasing the shelf-life and stability of the compound.

Improved Bioavailability: The increased lipophilicity of the dipropionate ester compared to the more polar menadiol can facilitate its absorption across biological membranes.

The table below illustrates the conceptual impact of esterification on the properties of menadiol.

| Property | Menadiol | This compound | Rationale |

| Chemical Stability | Lower | Higher | Ester groups protect the hydroxyl moieties from oxidation. |

| Lipophilicity | Lower | Higher | The propionate (B1217596) esters increase the nonpolar character of the molecule. |

| Biochemical Activity | Active | Inactive (Prodrug) | Requires enzymatic hydrolysis to release the active menadiol. |

| Mechanism of Action | Direct | Indirect | Acts as a precursor that is converted to the active form in vivo. |

Design and Synthesis of Novel this compound Analogs for Probing Biochemical Mechanisms

The design and synthesis of novel analogs of this compound are instrumental in elucidating its biochemical mechanisms and in developing new therapeutic agents with improved properties. By systematically modifying the structure of this compound, researchers can investigate the structure-activity relationships (SAR) that govern its biological effects.

Strategies for the design of novel analogs often focus on modifications at several key positions of the menadiol scaffold:

Variation of the Ester Group: Replacing the propionate groups with other acyl chains of varying lengths and branching can influence the rate of hydrolysis, solubility, and tissue distribution. For example, longer-chain esters may exhibit slower release of menadiol.

Modification of the Naphthalene (B1677914) Ring: Introduction of substituents on the aromatic ring can alter the electronic properties and steric profile of the molecule, potentially affecting its interaction with enzymes and receptors.

Alteration of the Methyl Group: The methyl group at the 2-position is crucial for its vitamin K activity. Modifications at this position can help in understanding the structural requirements for biological function.

The synthesis of these analogs typically involves standard esterification procedures, starting from menadiol and the corresponding acyl chlorides or anhydrides. The resulting library of compounds can then be screened for their biological activities, such as their ability to support the carboxylation of vitamin K-dependent proteins or their anticancer effects.

The following table presents a hypothetical series of this compound analogs and their predicted properties based on common medicinal chemistry principles.

| Analog | Modification | Predicted Biological Property |

| Menadiol Diacetate | Acetyl esters | Faster hydrolysis rate, leading to a more rapid onset of action. |

| Menadiol Dibutyrate | Butyryl esters | Slower hydrolysis rate, resulting in a prolonged duration of action. |

| 2-Ethyl-menadiol Dipropionate | Ethyl group at C2 | Potentially altered vitamin K activity due to modification at a key position. |

| 6-Fluoro-menadiol Dipropionate | Fluorine on the aromatic ring | Modified electronic properties, which could influence enzyme binding. |

Theoretical and Computational Approaches to Elucidate Structure-Function Relationships

Computational chemistry provides powerful tools to investigate the structure-function relationships of this compound and its analogs at the molecular level. These methods can predict molecular properties and simulate interactions with biological targets, offering insights that can guide the design of new compounds.

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a target protein. In the context of this compound, docking studies can be employed to understand how its active form, menadiol, interacts with enzymes such as vitamin K epoxide reductase (VKOR) and gamma-glutamyl carboxylase.

These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. By comparing the docking scores and binding modes of different analogs, researchers can rationalize their observed biological activities and predict the potency of new designs.

The table below shows hypothetical docking scores for menadiol and its analogs against a target enzyme, illustrating how computational data can be used to rank compounds.

| Compound | Target Enzyme | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Menadiol | VKOR | -7.5 | Tyr139, Ser54 |

| 2-Ethyl-menadiol | VKOR | -7.2 | Tyr139, Ala52 |

| 6-Fluoro-menadiol | VKOR | -7.8 | Tyr139, Ser54, Phe55 |

The three-dimensional conformation and electronic properties of this compound and its analogs are critical determinants of their biological activity. Computational methods, such as quantum mechanics calculations and molecular dynamics simulations, can provide detailed insights into these features.

Conformational analysis can identify the low-energy shapes that the molecule is likely to adopt in solution, which can influence its ability to bind to a target receptor. The flexibility of the ester side chains, for example, can be studied to understand how they might affect the approach and binding of the molecule to an enzyme's active site.

Electronic structure calculations can provide information about the distribution of charge within the molecule and the energies of its molecular orbitals. These properties are important for understanding the molecule's reactivity and its ability to participate in redox reactions, which are central to the function of vitamin K.

The following table summarizes key computational parameters that can be derived for this compound and its analogs.

| Compound | Parameter | Value | Implication |

| This compound | Dipole Moment | 2.1 D | Influences solubility and interactions with polar environments. |

| Menadiol | HOMO-LUMO Gap | 4.5 eV | Relates to the molecule's chemical reactivity and stability. |

| 6-Fluoro-menadiol | Electrostatic Potential | More negative region near F | Can influence interactions with positively charged residues in a protein. |

Research Applications of Menadiol Dipropionate As a Chemical Probe

Use in Studying Vitamin K-Dependent Carboxylation Mechanisms (In Vitro)

Menadiol (B113456) dipropionate is utilized in in vitro studies to explore the mechanisms of vitamin K-dependent carboxylation. This post-translational modification is crucial for the biological activity of a number of proteins involved in blood coagulation and bone metabolism. patsnap.comnih.gov The enzyme gamma-glutamyl carboxylase (GGCX) catalyzes the conversion of specific glutamate (B1630785) (Glu) residues to gamma-carboxyglutamate (B555490) (Gla) residues. nih.gov This reaction requires the reduced form of vitamin K, carbon dioxide, and oxygen. nih.gov

In the body, menadiol diacetate, a related compound, is converted to its active form, menadiol, through hydrolysis. patsnap.com This active form then participates in the carboxylation of glutamic acid residues on clotting factors. patsnap.com Menadiol is reduced to a hydroquinone (B1673460), which acts as the active cofactor for GGCX. patsnap.com This enzyme is responsible for adding a carboxyl group to the glutamic acid residues on proteins such as clotting factors II, VII, IX, and X, as well as proteins C, S, and Z. patsnap.com This modification is essential for these proteins to bind calcium ions and function correctly in the coagulation cascade. patsnap.com

In vitro carboxylation systems have been developed to study this process, and these systems can utilize various forms of vitamin K, including menadiol derivatives. nih.govjci.org By using menadiol dipropionate, which can be hydrolyzed to menadiol, researchers can investigate the kinetics and substrate specificity of the carboxylase enzyme. These studies provide insights into how the availability of reduced vitamin K influences the efficiency of carboxylation. nih.gov

| Component | Role in Carboxylation |

| Menadiol | Active form of vitamin K that acts as a cofactor for gamma-glutamyl carboxylase. |

| Gamma-glutamyl carboxylase (GGCX) | Enzyme that catalyzes the addition of a carboxyl group to glutamate residues. |

| Glutamate (Glu) Residues | Amino acid residues on vitamin K-dependent proteins that are modified. |

| Gamma-carboxyglutamate (Gla) Residues | The modified amino acid residues that are essential for protein function. |

Applications in Investigating Cellular Oxidative Stress Responses and Redox Homeostasis (In Vitro Models)

This compound is a useful tool for investigating cellular responses to oxidative stress and disruptions in redox homeostasis in in vitro models. Its oxidized form, menadione (B1676200), is a well-established inducer of oxidative stress. nih.govnih.govmdpi.commdpi.comnih.govnih.govresearchgate.net Menadione generates reactive oxygen species (ROS) through redox cycling, a process that can lead to cellular damage at high concentrations. nih.govnih.gov

Menadione can induce the production of superoxide (B77818) radicals, which can then be converted to other ROS like hydrogen peroxide. mdpi.com Studies using menadione have shown that it can cause rapid oxidation of proteins in both the cytosol and the mitochondrial matrix. nih.govnih.gov This oxidative stress can lead to a variety of cellular responses, including depletion of glutathione (B108866) (GSH), oxidation of protein thiols, and perturbation of intracellular Ca2+ homeostasis, which can ultimately result in cell death. nih.gov

By exposing cells to this compound, which can be oxidized to menadione, researchers can simulate conditions of oxidative stress and study the cellular mechanisms that are activated to counteract the damage. These studies are crucial for understanding the role of oxidative stress in various pathological conditions. The use of menadione in these models has revealed that it can trigger cell death through mechanisms that may not require apoptosis but involve the activation of PARP (Poly (ADP-ribose) polymerase). nih.govnih.gov

| Cellular Effect of Menadione-Induced Oxidative Stress | Experimental Observation |

| Reactive Oxygen Species (ROS) Generation | Menadione generates superoxide through redox cycling. mdpi.com |

| Protein Oxidation | Rapid oxidation of protein thiols in the cytosol and mitochondria. nih.gov |

| Alteration in Ca2+ Homeostasis | Perturbation of intracellular calcium levels. nih.gov |

| Cell Viability | High concentrations can lead to cell death. nih.govnih.gov |

Utility as a Substrate in Enzymatic Assays for Phosphatase Activity

This compound, and more directly its dephosphorylated counterpart, menadiol, can be utilized in enzymatic assays to measure phosphatase activity. Phosphatases are enzymes that remove phosphate (B84403) groups from molecules. Assays for phosphatase activity often rely on a substrate that, when dephosphorylated, produces a detectable signal.

Menadiol diphosphate (B83284), a related compound, has been introduced as a substrate for non-specific alkaline phosphatase. nih.gov In this assay, the phosphatase cleaves the phosphate groups from menadiol diphosphate, releasing menadiol. nih.gov The liberated menadiol can then be detected through several methods, including its ability to reduce tetrazolium salts to form a colored formazan (B1609692) product, or by coupling with diazonium salts. nih.gov

This principle can be extended to this compound, where esterases would first cleave the propionate (B1217596) groups, and then the resulting menadiol could be part of a coupled enzymatic reaction. However, the more direct application involves menadiol diphosphate. The use of menadiol-based substrates offers a sensitive and quantifiable method for determining phosphatase activity in various biological samples. nih.gov

| Assay Component | Function |

| Menadiol Diphosphate | Substrate for phosphatase. |

| Alkaline Phosphatase | Enzyme that removes phosphate groups from the substrate. |

| Menadiol | Product of the enzymatic reaction. |

| Detection Reagent (e.g., Tetrazolium salt) | Reacts with menadiol to produce a measurable signal. |

Role in Unraveling Biochemical Pathways of Naphthoquinones and Vitamin K Analogs

This compound serves as a chemical tool to investigate the biochemical pathways of naphthoquinones and other vitamin K analogs. Naphthoquinones are a class of compounds based on the naphthalene (B1677914) skeleton and are involved in various biological processes, including electron transport. researchgate.net

The metabolism of menadione, the oxidized form of menadiol, has been studied in isolated hepatocytes to understand the implications of oxidative stress. nih.gov These studies have revealed two main metabolic pathways for quinones: a one-electron reduction to a semiquinone radical, which can lead to oxidative stress through redox cycling, and a two-electron reduction to a diol (hydroquinone), which is considered a detoxification pathway. nih.gov

By using this compound, researchers can introduce a precursor to menadiol and study its subsequent metabolism and effects on cellular pathways. This can help to elucidate the roles of different enzymes, such as DT-diaphorase, in the detoxification of quinones. nih.gov Furthermore, investigating the metabolism of menadiol and its derivatives contributes to a broader understanding of the synthesis and function of various forms of vitamin K, such as menaquinone-4 (MK-4), which can be synthesized from menadione in animal tissues.

| Compound | Metabolic Fate/Role |

| Menadione (Vitamin K3) | Can undergo one-electron reduction (leading to ROS) or two-electron reduction (detoxification). Serves as a precursor for MK-4 synthesis. |

| Menadiol | The reduced, hydroquinone form of menadione. |

| Menaquinone-4 (MK-4) | A form of vitamin K2 synthesized in animals from menadione. |

| DT-diaphorase | An enzyme that catalyzes the two-electron reduction of quinones, playing a protective role against oxidative stress. nih.gov |

Q & A

Q. What analytical techniques are recommended for quantifying Menadiol dipropionate in pharmaceutical formulations?

High-performance liquid chromatography (HPLC) is the standard method, as per USP guidelines. Critical parameters include a C18 column, mobile phase (e.g., acetonitrile-water, 70:30), flow rate (1 mL/min), and UV detection (254 nm). System suitability requires resolution ≥2.0 between analytes and impurities, with a relative standard deviation (RSD) ≤2.0% .

Q. What validation parameters are critical when developing an HPLC method for this compound impurity profiling?

Validate specificity, linearity (r² ≥0.998), accuracy (98–102% recovery), precision (RSD ≤2.0%), and robustness. System suitability criteria include a tailing factor ≤1.5 and resolution ≥2.0 between adjacent peaks .

Q. How should researchers handle this compound’s photodegradation during experimental storage?

Store samples in amber glass vials at 4°C with desiccant to control humidity. Conduct periodic HPLC analysis under ICH Q1B photostability conditions (1.2 million lux hours) to quantify degradation rates .

Q. What pharmacological mechanisms underlie this compound’s activity as a vitamin K analogue?

this compound acts as a prodrug, hydrolyzing to menadiol, which is phosphorylated to active vitamin K2. It facilitates γ-carboxylation of clotting factors by serving as a cofactor for vitamin K epoxide reductase in hepatic tissues .

Q. What are the key considerations for ensuring the stability of this compound in experimental formulations?

Conduct accelerated stability studies under ICH guidelines, testing parameters like temperature (40°C), humidity (75% RH), and light exposure. Monitor degradation products via HPLC, ensuring total impurities remain ≤2.0% over the study period .

Advanced Research Questions

Q. How can researchers address discrepancies in this compound’s pharmacokinetic data across different studies?

Perform meta-analysis with heterogeneity assessment (I² statistic). Evaluate variables like dosage forms, analytical methods, and population demographics. Use multivariate regression to identify confounding factors, ensuring studies adhere to standardized protocols (e.g., USP) for comparability .

Q. What experimental design principles should guide the optimization of this compound’s synthetic route?

Apply factorial design (e.g., 2³ factorial) to evaluate reaction parameters: temperature (60–80°C), catalyst concentration (0.5–1.5 mol%), and reaction time (4–8 hours). Use ANOVA to determine significant factors (p<0.05), optimizing for yield and purity while minimizing by-products .

Q. What strategies resolve contradictory findings in this compound’s hepatotoxicity profiles between in vitro and in vivo models?

Conduct interspecies extrapolation studies using physiologically based pharmacokinetic (PBPK) modeling. Compare metabolic pathways (CYP450 isoforms) across models. Use primary human hepatocytes and in vivo rodent data to identify species-specific metabolic activation thresholds .

Q. How should a Mendelian randomization study be structured to assess this compound’s long-term effects on bone density?

Implement a two-sample MR design using GWAS data for drug exposure and bone mineral density outcomes. Select SNPs associated with Menadiol metabolism as instrumental variables. Validate assumptions via sensitivity analyses (e.g., MR-Egger, weighted median) to detect pleiotropy .

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound’s procoagulant effects?

Use nonlinear mixed-effects modeling (NONMEM) to fit sigmoidal Emax models. Assess goodness-of-fit via AIC/BIC criteria. Apply bootstrap resampling (n=1000 iterations) to quantify parameter uncertainty and EC50 confidence intervals .

Methodological Frameworks

- PICOT Framework : For clinical studies, structure questions around Population, Intervention, Comparison, Outcome, and Timeframe (e.g., "How does this compound (intervention) affect coagulation parameters (outcome) in elderly patients with vitamin K deficiency (population) over 12 weeks (timeframe)?") .

- FINER Criteria : Ensure research questions are Feasible, Interesting, Novel, Ethical, and Relevant (e.g., novel comparisons of this compound’s prodrug efficiency vs. other vitamin K analogues) .

Data Analysis and Validation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.